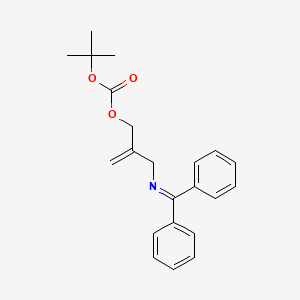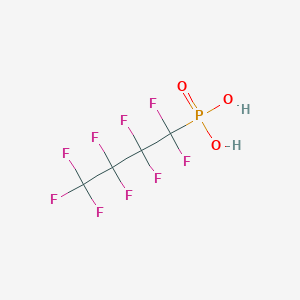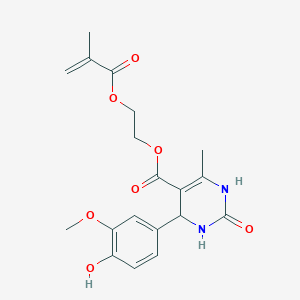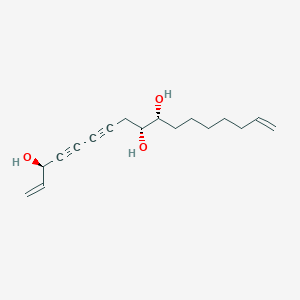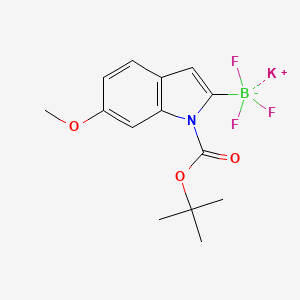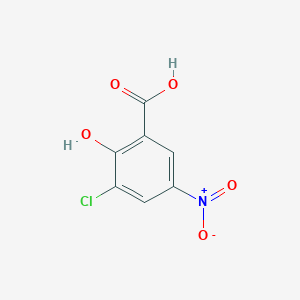![molecular formula C10H12BrN3 B12841422 3-(6-Bromopyridin-3-yl)-3,6-diazabicyclo[3.1.1]heptane](/img/structure/B12841422.png)
3-(6-Bromopyridin-3-yl)-3,6-diazabicyclo[3.1.1]heptane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(6-Bromopyridin-3-yl)-3,6-diazabicyclo[311]heptane is a bicyclic compound featuring a bromopyridine moiety This compound is of interest due to its unique structure, which combines a brominated pyridine ring with a diazabicycloheptane framework
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Bromopyridin-3-yl)-3,6-diazabicyclo[3.1.1]heptane can be achieved through a multi-step process. One common approach involves the bromination of pyridine followed by the formation of the diazabicycloheptane ring. The bromination step typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to ensure selective bromination at the desired position on the pyridine ring.
The formation of the diazabicycloheptane ring can be achieved through a cyclization reaction involving a suitable precursor, such as a diamine or an amino alcohol. This step often requires the use of strong bases or acids to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would require careful control of reaction conditions, purification steps, and waste management to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
3-(6-Bromopyridin-3-yl)-3,6-diazabicyclo[3.1.1]heptane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms or the bromine atom.
Cyclization Reactions: The diazabicycloheptane ring can undergo further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various nucleophiles such as amines or thiols.
Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound.
科学的研究の応用
3-(6-Bromopyridin-3-yl)-3,6-diazabicyclo[3.1.1]heptane has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a scaffold for designing new pharmaceuticals.
Materials Science: Its bicyclic structure can be explored for the development of novel materials with specific properties, such as high stability or unique electronic characteristics.
Biological Studies: The compound can be used as a probe or a ligand in biological studies to investigate the interactions with various biomolecules.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
作用機序
The mechanism of action of 3-(6-Bromopyridin-3-yl)-3,6-diazabicyclo[3.1.1]heptane depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromopyridine moiety can engage in halogen bonding or π-π interactions, while the diazabicycloheptane ring can provide rigidity and spatial orientation to the molecule.
類似化合物との比較
Similar Compounds
3-Azabicyclo[3.1.1]heptane: This compound shares the bicyclic structure but lacks the bromopyridine moiety, making it less versatile in terms of functionalization.
Bicyclo[3.1.1]heptane Derivatives: These compounds have similar bicyclic frameworks but differ in the substituents attached to the ring system.
Uniqueness
3-(6-Bromopyridin-3-yl)-3,6-diazabicyclo[3.1.1]heptane is unique due to the presence of both a brominated pyridine ring and a diazabicycloheptane structure. This combination provides a versatile platform for further functionalization and exploration in various scientific fields.
特性
分子式 |
C10H12BrN3 |
|---|---|
分子量 |
254.13 g/mol |
IUPAC名 |
3-(6-bromopyridin-3-yl)-3,6-diazabicyclo[3.1.1]heptane |
InChI |
InChI=1S/C10H12BrN3/c11-10-2-1-9(4-12-10)14-5-7-3-8(6-14)13-7/h1-2,4,7-8,13H,3,5-6H2 |
InChIキー |
MKDOHOGBFJXSRV-UHFFFAOYSA-N |
正規SMILES |
C1C2CN(CC1N2)C3=CN=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


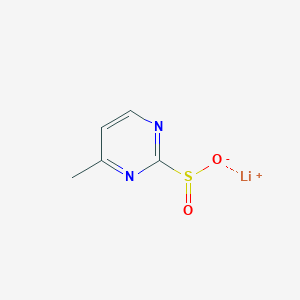
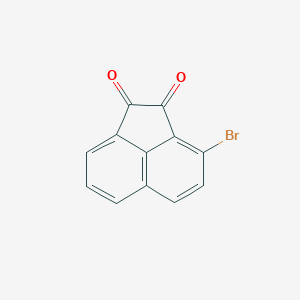
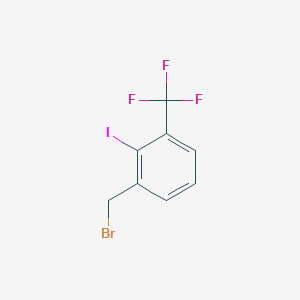

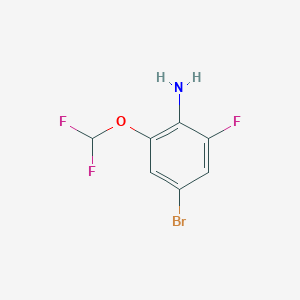
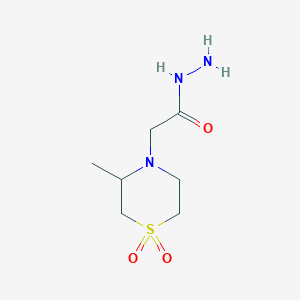
![7,7-Diphenylbicyclo[3.2.0]heptan-6-one](/img/structure/B12841385.png)
